molecular formula C16H18N2O5S B2468414 N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide CAS No. 1105235-64-0

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide

Cat. No. B2468414
CAS RN: 1105235-64-0
M. Wt: 350.39
InChI Key: KVKYEKWKYRPBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. DIDS is a potent inhibitor of anion transporters and channels, and it has been extensively studied for its effects on various physiological and biochemical processes.

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical Studies : Asirvatham and Hawley (1974) investigated the redox behavior of compounds similar to N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide, focusing on their reversible reduction to form corresponding dianions and the decomposition processes of radical anions (Asirvatham & Hawley, 1974).

Applications in Organic Synthesis

  • Versatility in Preparation of Amines : Fukuyama, Jow, and Cheung (1995) demonstrated that nitrobenzenesulfonamides can be alkylated smoothly to yield N-alkylated sulfonamides, showcasing their utility in organic synthesis (Fukuyama, Jow, & Cheung, 1995).

Biomedical Applications

  • Cytotoxic Agents : Saari et al. (1991) synthesized and evaluated basic nitrobenzenesulfonamides as novel hypoxic cell selective cytotoxic agents, indicating potential applications in cancer therapy (Saari et al., 1991).

properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-12-9-13(2)11-14(10-12)23-8-7-17-24(21,22)16-6-4-3-5-15(16)18(19)20/h3-6,9-11,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKYEKWKYRPBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethylphenoxy)ethyl)-2-nitrobenzenesulfonamide

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